2-Bromo-1-(5-methylfuran-2-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 | |
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-53-3 | |
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Bromo 1 5 Methylfuran 2 Yl Ethanone
Nucleophilic Substitution Reactions at the α-Bromo Position
The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, particularly for the construction of heterocyclic systems.
Nitrogen-based nucleophiles readily react with 2-bromo-1-(5-methylfuran-2-yl)ethanone to form new carbon-nitrogen bonds, a key step in the synthesis of various nitrogen-containing heterocycles. A prominent example is the Hantzsch thiazole synthesis. In this reaction, the α-bromo ketone condenses with a thioamide, such as thiourea or substituted thioureas, to yield a thiazole ring. The reaction proceeds via initial nucleophilic attack by the sulfur atom of the thioamide, followed by an intramolecular cyclization involving the nitrogen atom, and subsequent dehydration to form the aromatic thiazole ring.
For instance, the reaction with thiosemicarbazones leads to the formation of 2-(2-arylidenehydrazinyl)thiazole derivatives. Specifically, the synthesis of 4-(4-Fluorophenyl)-2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)thiazole has been reported, demonstrating the successful incorporation of the 5-methylfuran moiety into the final thiazole structure nih.gov.
Similarly, imidazole and its derivatives serve as effective nitrogen nucleophiles. Computational studies on the reaction between the analogous 2-bromo-1-(furan-2-yl)ethan-1-one and imidazole have shown that the reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the imidazole ring displaces the bromide ion semanticscholar.orgcumhuriyet.edu.trresearchgate.net. This reaction is fundamental for creating more complex molecules where the furan (B31954) and imidazole rings are linked, often forming scaffolds for biologically active compounds.
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thioamide | Thiourea | 2-Amino-4-(5-methylfuran-2-yl)thiazole |
| Hydrazinyl Thioamide | 5-Methylfuran-2-carbaldehyde thiosemicarbazone | 2-(Hydrazinyl)-4-(5-methylfuran-2-yl)thiazole derivative |
| Imidazole | Imidazole | 1-(2-(5-Methylfuran-2-yl)-2-oxoethyl)-1H-imidazol-3-ium bromide |
Reactions with oxygen-containing nucleophiles, such as alkoxides and carboxylates, can lead to either direct substitution products or rearranged structures. In the presence of a strong base like an alkoxide (e.g., sodium methoxide), α-halo ketones that possess an α'-hydrogen can undergo the Favorskii rearrangement. This mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic alkoxide to yield a rearranged ester. For this compound, this would likely lead to derivatives of (5-methylfuran-2-yl)acetic acid.
Alternatively, under neutral or milder basic conditions, a direct SN2 displacement can occur. For example, reaction with a carboxylate salt, such as sodium acetate, would be expected to yield 2-oxo-2-(5-methylfuran-2-yl)ethyl acetate.
Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with α-bromo ketones. The Hantzsch thiazole synthesis, as mentioned previously, is initiated by the nucleophilic attack of the sulfur atom from a thioamide on the α-carbon nih.govbepls.com. This initial S-alkylation is the rate-determining step, leading to an intermediate that rapidly cyclizes.
Thiols (mercaptans) and thiolate anions also readily displace the bromide to form α-thio ketones. These reactions are typically fast and proceed in high yield, providing a straightforward method for introducing a sulfur linkage alpha to the carbonyl group.
Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. Enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, are excellent nucleophiles for this purpose. In a reaction known as the malonic ester synthesis, the enolate of diethyl malonate can be alkylated with this compound. The resulting product can then be hydrolyzed and decarboxylated to yield a β-keto acid organicchemistrytutor.comwikipedia.orglibretexts.orgopenochem.org. This pathway is a versatile method for extending the carbon chain.
The reaction follows a standard SN2 mechanism where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the α-bromo ketone, displacing the bromide ion organicchemistrytutor.comwikipedia.org.
Table 2: Expected Products from Reactions with Carbon Nucleophiles
| Nucleophile | Reagent Example | Expected Product Class |
|---|---|---|
| Malonate Enolate | Diethyl malonate / Sodium ethoxide | Diethyl 2-(2-(5-methylfuran-2-yl)-2-oxoethyl)malonate |
| Acetoacetate Enolate | Ethyl acetoacetate / Sodium ethoxide | Ethyl 2-acetyl-4-(5-methylfuran-2-yl)-4-oxobutanoate |
Furan Ring Reactivity and Transformations
The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, its reactivity is modulated by the substituents attached to it.
In this compound, the furan ring is substituted at the C2 and C5 positions. The methyl group at C5 is an activating group, directing electrophiles to the ortho (C4) and para (C2, occupied) positions. Conversely, the acetyl group at C2 is a deactivating group, which draws electron density from the ring and directs incoming electrophiles to the meta (C4) position.
Given these competing effects, electrophilic aromatic substitution on this molecule is expected to be less facile than on unsubstituted furan and would likely occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating acyl group. The C3 position is sterically hindered and electronically less favored.
A relevant transformation of electron-rich heterocycles is the Vilsmeier-Haack reaction, which is a mild method for formylation cambridge.orgwikipedia.orgorganic-chemistry.org. While this reaction is typically used to introduce a formyl group onto an unsubstituted position of a furan ring, its application to a substituted and deactivated ring like the one in the title compound would be challenging and require forcing conditions cambridge.org.
Diels-Alder Reactions and Cycloaddition Chemistry
The furan ring within this compound can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.com However, the aromatic character of the furan ring means it is a less reactive diene compared to non-aromatic, acyclic dienes. The reactivity of the furan core is significantly influenced by its substituents. In this specific molecule, the C2 position bears an electron-withdrawing bromoacetyl group, which reduces the electron density of the diene system. This deactivation generally diminishes the furan's reactivity in normal-electron-demand Diels-Alder reactions, which proceed most efficiently between an electron-rich diene and an electron-poor dienophile.
Conversely, the electron-poor nature of the substituted furan ring could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. The initial cycloadducts formed from furan derivatives are often unstable and can undergo subsequent reactions, such as rearrangement or retro-Diels-Alder reactions. For instance, the cycloaddition of oxazoles with acetylenic dienophiles, which results in the formation of a furan ring, is a related transformation. pharmaguideline.com
Beyond the classic [4+2] cycloaddition, furan derivatives are known to engage in other modes of cycloaddition. For example, related furan systems, such as 5-hydroxymethyl-furan-2-nitrileoxide, have been shown to undergo [3+2] dipolar cycloadditions with alkenes to form dihydroisoxazole rings. pvamu.eduresearchgate.netresearchgate.net The resulting adduct can, in some cases, participate in a subsequent [4+2] Diels-Alder reaction, highlighting the versatility of the furan core in cycloaddition chemistry. pvamu.eduresearchgate.net
Table 1: Representative Cycloaddition Reactions of Furan Derivatives
| Reaction Type | Furan Derivative Role | Dienophile/Dipolarophile | Product Type | Reference |
| [4+2] Diels-Alder | Diene (4π component) | Acetylenic Dienophile | Substituted Furan | pharmaguideline.com |
| [3+2] Dipolar Cycloaddition | Dipole Precursor | Alkene | Dihydroisoxazole | pvamu.eduresearchgate.net |
| [8+2] Cycloaddition | Higherenophile | 8,8-Dicyanoheptafulvene | Polycyclic γ-lactone | acs.org |
Ring-Opening and Rearrangement Reactions of the Furan Core
The furan nucleus, while aromatic, is susceptible to ring-opening under certain conditions, particularly in acidic media. pharmaguideline.com Protonation of the furan ring can lead to the formation of a non-aromatic intermediate that can be attacked by a nucleophile, resulting in cleavage of the ring. For this compound, acid-catalyzed hydrolysis could potentially open the ring to form a 1,4-dicarbonyl compound. However, the presence of the electron-withdrawing bromoacetyl group can lend some stability to the furan ring against acid-catalyzed degradation. pharmaguideline.com A related transformation involves the hydrolysis of 5-methylfuran-2-yl derivatives to yield 2,5-dioxopentanyl structures, which represents a formal ring-opening. nih.gov
Rearrangement reactions of the furan core are also documented. These can be catalyzed by various reagents and conditions. For example, catalyst-controlled ring-opening cycloisomerization reactions have been used to synthesize different substituted furans from the same starting materials. nih.gov Another powerful method involves a Pummerer-type rearrangement of intermediates derived from 2,5-dihydrothiophenes to construct highly substituted furans. nih.gov While not starting from a furan, this demonstrates a pathway where a five-membered heterocycle rearranges to form a furan. The reverse of ring-opening, the Paal-Knorr synthesis, is a classic method for forming furans via the acid-catalyzed cyclization and dehydration of 1,4-diketones. wikipedia.orgorganic-chemistry.org
Table 2: Examples of Furan Ring-Opening and Rearrangement Pathways
| Reaction Type | Conditions | Intermediate/Product | Key Feature | Reference |
| Acid-Catalyzed Ring Opening | H₃O⁺ | 1,4-Dicarbonyl Compound | Loss of aromaticity, formation of linear dione | pharmaguideline.comnih.gov |
| Lewis Acid-Catalyzed Benzannulation | Lewis Acid (e.g., Cu(hfacac)₂) | 1-Hydroxycarbazole | Intramolecular ring-opening and cyclization | mdpi.com |
| Pummerer-Type Rearrangement | N-chlorosuccinimide | Tetrasubstituted Furan | Oxidative cyclization of a sulfur-containing precursor | nih.gov |
Carbonyl Group Chemistry
The chemical behavior of this compound is significantly dictated by the reactivity of its α-bromo ketone moiety. This functional group possesses multiple electrophilic sites, primarily the carbonyl carbon and the α-carbon bearing the bromine atom, leading to a rich and varied reaction chemistry. nih.gov
Addition Reactions to the Ketone Functionality
The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. quora.com This can lead to a variety of addition products. The reactivity of the carbonyl group is enhanced by the electron-withdrawing inductive effect of the adjacent bromine atom. However, a key aspect of α-haloketone chemistry is the competition between nucleophilic addition at the carbonyl carbon (a 1,2-addition) and nucleophilic substitution at the α-carbon (an Sɴ2 reaction). nih.gov
The reaction pathway is often determined by the nature of the nucleophile.
Hard nucleophiles , such as Grignard reagents (RMgX) or organolithium compounds, tend to favor addition to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup.
Reducing agents , like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the ketone to a secondary bromohydrin.
Softer, more polarizable nucleophiles may preferentially attack the α-carbon, leading to substitution of the bromine atom.
Table 3: Competing Nucleophilic Reactions at the α-Bromo Ketone Moiety
| Nucleophile Type | Example | Predominant Reaction Site | Resulting Product Class | Reference |
| Hard Nucleophile | CH₃MgBr (Grignard Reagent) | Carbonyl Carbon | Tertiary Alcohol | quora.com |
| Hydride Donor | NaBH₄ | Carbonyl Carbon | Secondary Alcohol (Bromohydrin) | - |
| Soft Nucleophile | Thiourea | α-Carbon | Sɴ2 Substitution Product | sciepub.com |
| Enolate | Diethyl Malonate Enolate | α-Carbon | Alkylated Dicarbonyl | researchgate.net |
Condensation Reactions Involving the Carbonyl Group
The ketone functionality of this compound can undergo condensation reactions with compounds containing an active methylene group, a classic example being the Knoevenagel condensation. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a conjugated enone. wikipedia.orgstudy.com
Active methylene compounds suitable for this reaction are those with two electron-withdrawing groups flanking a CH₂ group, such as diethyl malonate, malononitrile, or ethyl acetoacetate. wikipedia.org The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the ketone. wikipedia.org A variation known as the Doebner modification employs pyridine as the catalyst and solvent, often with substrates like malonic acid, which can lead to subsequent decarboxylation. wikipedia.org
Table 4: Knoevenagel Condensation with this compound
| Active Methylene Compound | Base Catalyst | Expected Product Structure | Product Class | Reference |
| Diethyl Malonate | Piperidine | Furan-C(Br)=C(CO₂Et)₂ | α,β-Unsaturated Diester | wikipedia.orgstudy.com |
| Malononitrile | Pyridine | Furan-C(Br)=C(CN)₂ | α,β-Unsaturated Dinitrile | wikipedia.orgnih.gov |
| Ethyl Cyanoacetate | Ammonium Acetate | Furan-C(Br)=C(CN)(CO₂Et) | α,β-Unsaturated Cyanoester |
Radical Reactions and Single Electron Transfer Processes
The carbon-bromine bond in α-bromo ketones is relatively weak and susceptible to cleavage through single-electron transfer (SET) processes, generating radical intermediates. This reactivity opens pathways distinct from the ionic reactions typically associated with this functional group. Enzymatic systems, for instance, have been shown to catalyze the dehalogenation of related α-bromo esters via a SET mechanism. researchgate.net
Upon generation of the α-keto radical, several reaction pathways are possible:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent to yield the debrominated ketone, 1-(5-methylfuran-2-yl)ethanone.
Dimerization: Two radicals can couple to form a 1,4-dicarbonyl compound.
Trapping: The radical can be trapped by other radical species or radical scavengers present in the reaction mixture.
Intramolecular Cyclization: If the molecule contains an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the generated radical could potentially undergo an intramolecular cyclization to form a new ring system.
These radical reactions can be initiated photochemically, by using radical initiators like AIBN, or through interaction with transition metals capable of single-electron transfer.
Table 5: Potential Radical-Mediated Transformations
| Initiation Method | Radical Intermediate | Potential Subsequent Reaction | Product Type | Reference |
| Photochemical (UV) | α-Keto Radical | Hydrogen Abstraction | Debrominated Ketone | - |
| SET from Metal (e.g., Cu(I)) | α-Keto Radical | Dimerization | 1,4-Diketone | - |
| Enzymatic | α-Keto Radical | Reduction | Debrominated Ketone | researchgate.net |
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. nih.gov this compound is an excellent substrate for such processes due to its multiple reactive sites: the electrophilic carbonyl carbon, the electrophilic α-carbon, the acidic α'-protons (on the methyl group), and the furan ring, which can act as a diene or a nucleophile.
This compound can be envisioned as a key building block in various classical MCRs. For instance, in a Hantzsch-type pyridine synthesis, the α-bromo ketone can serve as the α-halo carbonyl component, reacting with a β-ketoester and an ammonia source to construct a dihydropyridine ring, which can be subsequently oxidized to the corresponding substituted pyridine.
Similarly, in the Feist-Benary furan synthesis, the α-bromo ketone could react with the enolate of a β-dicarbonyl compound. wikipedia.org The initial Sɴ2 reaction would be followed by an intramolecular aldol-type condensation and dehydration to furnish a new, highly substituted furan ring. The versatility of the starting material allows for the generation of significant molecular complexity in a single, streamlined process.
Table 6: Potential Multicomponent Reactions (MCRs) Involving the Title Compound
| MCR Name | Role of Title Compound | Other Components | Resulting Heterocycle | Reference |
| Hantzsch Pyridine Synthesis | α-Halo Carbonyl | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine/Pyridine | wikipedia.org |
| Feist-Benary Furan Synthesis | α-Halo Ketone | β-Dicarbonyl Compound, Base | Substituted Furan | wikipedia.org |
| Asinger Reaction | α-Halo Ketone | Sulfur, Ammonia, another Carbonyl | Thiazoline | - |
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 2-Bromo-1-(5-methylfuran-2-yl)ethanone is expected to show four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the carbonyl group, the bromine atom, and the electronegative oxygen within the furan (B31954) ring all influence the chemical shifts of adjacent protons, causing them to appear at characteristic downfield positions.
The protons on the furan ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The H-3 proton, being closer to the electron-withdrawing acetyl-bromo group, would likely resonate at a slightly higher chemical shift than the H-4 proton. The methyl protons (-CH₃) attached to the furan ring will appear as a singlet, typically in the range of 2.3-2.5 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are significantly deshielded by the adjacent carbonyl group and the bromine atom, and are expected to appear as a sharp singlet further downfield.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (on furan ring) | ~2.4 | Singlet (s) |
| -CH₂Br | ~4.3 - 4.5 | Singlet (s) |
| H-4 (furan ring) | ~6.3 | Doublet (d) |
| H-3 (furan ring) | ~7.2 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 180-190 ppm. The carbons of the furan ring have characteristic shifts, with those attached to oxygen (C-2 and C-5) appearing at a lower field than the other two (C-3 and C-4). The carbon of the bromomethyl group (-CH₂Br) is shifted downfield due to the attached bromine, typically appearing around 30-35 ppm. The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH₂Br | ~31 |
| C-4 | ~110 |
| C-3 | ~120 |
| C-2 | ~150 |
| C-5 | ~160 |
| C=O | ~182 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be expected between the signals for the H-3 and H-4 protons on the furan ring, confirming their adjacent relationship. No other correlations would be expected, as the methyl and methylene protons are isolated singlets.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). The expected correlations would be: the H-3 signal with the C-3 signal; the H-4 signal with the C-4 signal; the -CH₃ proton signal with the methyl carbon signal; and the -CH₂Br proton signal with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:
The -CH₂Br protons correlating to the carbonyl carbon (C=O) and the C-2 carbon of the furan ring.
The H-3 proton correlating to C-2, C-4, and C-5.
The methyl protons (-CH₃) correlating to C-5 and C-4 of the furan ring.
These 2D NMR experiments, taken together, would provide definitive proof of the structure of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups. A strong absorption band in the IR spectrum is expected for the carbonyl (C=O) group stretch. The presence of conjugation with the furan ring typically lowers this frequency compared to a simple aliphatic ketone. The C-H stretching vibrations of the furan ring and the methyl/methylene groups would appear in their characteristic region. The C-Br stretch would be observed in the fingerprint region at a lower wavenumber.
Table 3: Expected Key Vibrational Frequencies for this compound Data are predicted based on analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100 - 3150 |
| Aliphatic C-H | Stretching | ~2900 - 3000 |
| C=O (Ketone) | Stretching | ~1660 - 1680 |
| Furan Ring C=C | Stretching | ~1500 - 1600 |
| Furan Ring C-O-C | Stretching | ~1000 - 1250 |
| C-Br | Stretching | ~500 - 600 |
Confirmation of Carbonyl and Furan Ring Vibrations
The most diagnostic peak in the IR spectrum would be the strong C=O stretching vibration. Its position, expected around 1670 cm⁻¹, confirms the presence of a conjugated ketone. The Raman spectrum would also show a strong band for this vibration.
The furan ring itself has a series of characteristic vibrations. These include C=C stretching modes, which typically appear in the 1500-1600 cm⁻¹ region, and the C-O-C stretching modes, which are found in the 1000-1250 cm⁻¹ range. The presence of these bands in both IR and Raman spectra would confirm the integrity of the 5-methylfuran ring system within the molecule. The analysis of these characteristic vibrations, in conjunction with the NMR data, provides a robust and complete structural elucidation of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis would be crucial for its unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (C₇H₇BrO₂).
The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z) for the molecular ion.
Table 1: Theoretical HRMS Data for the Molecular Ion of this compound
| Molecular Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₇H₇⁷⁹BrO₂]⁺ | ⁷⁹Br | 201.9684 |
This distinctive M and M+2 pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, several key fragmentation pathways can be predicted.
Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. youtube.comyoutube.com This can occur on either side of the carbonyl group.
Cleavage 1: Loss of the bromomethyl radical (•CH₂Br), leading to the formation of the stable 5-methylfuroyl cation.
Cleavage 2: Loss of the 5-methylfuran-2-yl radical, resulting in the formation of the bromoacetyl cation.
Another significant fragmentation would be the loss of a bromine radical (•Br) from the molecular ion. Further fragmentation of the furan ring itself is also possible.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion | Structure | Theoretical m/z (for ⁷⁹Br) | Fragmentation Pathway |
|---|---|---|---|
| [C₆H₅O₂]⁺ | 5-methylfuroyl cation | 109.0289 | α-cleavage (loss of •CH₂Br) |
| [C₂H₂BrO]⁺ | Bromoacetyl cation | 120.9265 | α-cleavage (loss of 5-methylfuran-2-yl radical) |
| [C₇H₇O₂]⁺ | [M-Br]⁺ | 123.0446 | Loss of Bromine radical |
The relative intensities of these fragment peaks would help to piece together the structure of the parent molecule. The presence of the isotopic pattern of bromine in any bromine-containing fragments would further corroborate the assignments. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The chromophores in this compound are the 5-methylfuran ring and the carbonyl group, which are conjugated. This conjugation is expected to give rise to distinct absorption bands.
The expected electronic transitions include:
π → π* transitions: These are typically high-energy transitions associated with the conjugated system of the furan ring and the carbonyl group. They are expected to result in strong absorption bands.
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons (n) on the oxygen atom of the carbonyl group. These transitions are symmetry-forbidden and result in weaker absorption bands at longer wavelengths.
Based on data for similar compounds like 2-acetyl-5-methylfuran, which has a conjugated keto-furan system, we can predict the approximate absorption maxima (λmax). nih.gov The presence of the bromine atom, a halogen substituent, may cause a small bathochromic (red) shift in the absorption bands.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Chromophore |
|---|---|---|
| π → π* | 220-280 nm | Conjugated 5-methylfuran-2-yl-ethanone system |
The exact λmax values and the molar absorptivity (ε) would need to be determined experimentally.
Computational and Theoretical Investigations of 2 Bromo 1 5 Methylfuran 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
No published studies were found that specifically detail the quantum chemical calculations for the electronic structure and geometry optimization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone.
Density Functional Theory (DFT) Studies
The literature search did not yield any specific Density Functional Theory (DFT) studies conducted on this compound.
Ab Initio Methods and Semi-Empirical Calculations
There is no available information regarding the application of ab initio methods or semi-empirical calculations to investigate the properties of this compound.
Analysis of Molecular Orbitals and Electronic Properties
A detailed analysis of the molecular orbitals and electronic properties of this compound is not present in the current body of scientific literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
Specific values and visualizations of the HOMO and LUMO energies and their distributions for this compound have not been reported.
Energy Gap and Molecular Stability Correlations
Without HOMO and LUMO energy values, the energy gap and its correlation with the molecular stability of this compound cannot be discussed.
Reactivity and Selectivity Prediction through Computational Descriptors
There are no available studies that utilize computational descriptors to predict the reactivity and selectivity of this compound.
Fukui Functions for Nucleophilic and Electrophilic Sites
A comprehensive search of scientific literature did not yield specific data regarding the Fukui functions for this compound. However, the theoretical framework of Fukui functions is a powerful tool in computational chemistry for predicting the reactivity of a molecule.
Fukui functions are derived from conceptual density functional theory (DFT) and are used to describe the change in electron density at a particular point in a molecule when the total number of electrons is changed. These functions help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.
The Fukui function, denoted as f(r), can be calculated for different types of attacks:
For a nucleophilic attack (attack by a nucleophile): The relevant Fukui function is f+(r), which indicates the sites where the molecule is most likely to accept an electron. A higher value of f+(r) on an atom suggests it is a more favorable site for a nucleophilic attack.
For an electrophilic attack (attack by an electrophile): The relevant Fukui function is f-(r), which identifies the sites from which an electron is most easily donated. A higher value of f-(r) on an atom indicates it is a more favorable site for an electrophilic attack.
For a radical attack: The relevant Fukui function is f0(r), which is the average of f+(r) and f-(r).
In a hypothetical analysis of this compound, one would expect the carbonyl carbon to be a primary electrophilic site, exhibiting a high f+(r) value. Conversely, the oxygen and bromine atoms, as well as the furan (B31954) ring, would likely be the primary nucleophilic sites, with high f-(r) values.
Global Electrophilicity and Nucleophilicity Indices
Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). A higher value of ω indicates a stronger electrophile.
Global Nucleophilicity Index (N): This index quantifies the ability of a molecule to donate electrons. It is often referenced against a standard, such as tetracyanoethylene. A higher value of N signifies a stronger nucleophile.
For this compound, the presence of the electron-withdrawing bromine atom and the carbonyl group would likely result in a significant electrophilicity index. The furan ring and the lone pairs on the oxygen and bromine atoms would contribute to its nucleophilic character.
| Index | Description | Hypothetical Trend for this compound |
| Global Electrophilicity (ω) | Measures the ability to accept electrons. | Expected to be significant due to electron-withdrawing groups. |
| Global Nucleophilicity (N) | Measures the ability to donate electrons. | Moderate, with contributions from the furan ring and heteroatoms. |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound could not be found in the searched literature. The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity.
The MEP map displays the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Represents regions of neutral potential.
In a theoretical MEP analysis of this compound, the region around the carbonyl oxygen would be expected to be strongly negative (red), indicating a site for electrophilic interaction. The hydrogen atoms and the area around the carbonyl carbon would likely show positive potential (blue), marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Specific Natural Bond Orbital (NBO) analysis data for this compound is not available in the public domain. NBO analysis provides a detailed understanding of the bonding and electronic structure of a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures.
Key aspects of NBO analysis include:
Intramolecular Charge Transfer: NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer.
Hybridization and Bond Analysis: It provides information about the hybridization of atomic orbitals in forming bonds and the nature of these bonds (e.g., sigma, pi).
For this compound, significant intramolecular interactions would be expected, such as the delocalization of lone pair electrons from the furan oxygen and the bromine atom into the pi-system of the molecule.
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis and the corresponding potential energy surfaces for this compound have not been reported in the available literature. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, the most stable conformers (local and global minima) and the transition states for their interconversion can be identified. For a molecule like this compound, the rotation around the single bond connecting the furan ring and the carbonyl group would be a key conformational variable.
Solvent Effects on Molecular Properties and Reactivity Using Implicit and Explicit Models
There is no specific research available on the solvent effects on the molecular properties and reactivity of this compound using implicit and explicit solvent models. Such studies are crucial for understanding how a molecule behaves in a solution.
Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Studying this compound in different solvents would be expected to reveal changes in its conformational preferences, electronic properties, and the activation energies of its reactions.
Based on a thorough review of available scientific literature, there is insufficient information published on the specific synthetic applications of This compound to fully address the detailed outline provided. While this compound is a known chemical entity, its specific use as a precursor in the construction of various heterocyclic frameworks—such as furan-fused systems, pyridine, pyrimidine, benzimidazole, or pyrrolizine derivatives—is not well-documented in publicly accessible research.
Similarly, its role as a key intermediate in the synthesis of complex organic molecules, including specific approaches to chiral compounds or the construction of macrocyclic structures, is not detailed in the scientific literature found.
Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on the requested advanced synthetic applications and derivatization strategies of "this compound" is not possible at this time. To do so would require speculation based on the reactivity of analogous compounds, which would violate the core requirement of focusing strictly on the specified chemical.
Advanced Synthetic Applications and Derivatization Strategies
Development of New Synthetic Methodologies Facilitated by 2-Bromo-1-(5-methylfuran-2-YL)ethanone
The versatile reactivity of this compound, stemming from the presence of both a reactive α-bromoketone moiety and a furan (B31954) ring, has spurred the development of novel synthetic methodologies. These advancements focus on enhancing reaction efficiency, selectivity, and environmental sustainability.
Catalyst Development for Reactions Involving the Compound
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 1-(5-methylfuran-2-yl)ethanone. This transformation is a cornerstone of its chemistry, and catalyst development has been pivotal in controlling this reaction. The acid-catalyzed halogenation of ketones proceeds via an enol intermediate, and the choice of catalyst can significantly influence the reaction rate and selectivity. libretexts.org
Various acids can be employed to catalyze the formation of the enol from the ketone, which then acts as the nucleophile in the reaction with an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.com While traditional methods often rely on mineral acids, recent research has focused on developing milder and more selective catalysts.
For instance, the use of solid acid catalysts or Lewis acids is being explored to facilitate the α-bromination under heterogeneous conditions, which simplifies catalyst recovery and product purification. Although specific studies on this compound are not extensively documented, the broader field of α-bromination of aryl ketones provides a strong foundation for catalyst design. For example, metal triflates have been investigated as catalysts for the α-halogenation of ketones, showcasing the potential for developing highly efficient catalytic systems for the synthesis of this and similar compounds.
Furthermore, the furan moiety itself can influence catalytic processes. The electron-rich nature of the furan ring can affect the electronic properties of the carbonyl group, thereby influencing the rate of enolization and subsequent bromination. Catalyst systems that can selectively activate the α-position without promoting unwanted side reactions on the furan ring are of particular interest.
Green Chemistry Approaches in its Synthetic Transformations
In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis and subsequent reactions of this compound are being actively investigated. A significant focus has been on replacing hazardous reagents and solvents with more environmentally benign alternatives.
One promising green method for the synthesis of α-bromoketones is the use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system "on water". rsc.orgresearchgate.net This approach avoids the use of organic solvents and catalysts, with the resulting brominated ketones being isolated in high yields. rsc.orgresearchgate.net This method is characterized by the use of inexpensive and readily available reagents, a reduced environmental impact, and the absence of organic waste, making it a viable green alternative to traditional bromination methods. rsc.orgresearchgate.net
Another green strategy involves the use of polymer-supported brominating agents. For example, poly(vinylphenyltrimethylammonium tribromide) has been developed as an effective and recyclable reagent for the bromination of aryl ketones, offering moderate to excellent yields. nih.gov Such solid-supported reagents simplify the work-up procedure and minimize waste generation.
Furthermore, electrochemical methods for the dihalogenation of alkynes to produce α,α-dihaloketones represent another avenue for green synthesis, potentially adaptable for the synthesis of related compounds. The use of β-cyclodextrin in water as a medium for the α-bromination of ketones with Br₂ is another innovative approach that avoids the use of toxic organic solvents and metal-based catalysts. researchgate.net
These green chemistry approaches not only make the synthesis of this compound more sustainable but also open up new possibilities for its use in environmentally friendly synthetic transformations.
Strategic Precursor for Advanced Materials and Functional Molecules
The unique bifunctional nature of this compound, possessing both a reactive α-bromo ketone and a furan ring, positions it as a valuable precursor for the synthesis of advanced materials and functional molecules.
Monomer Synthesis for Polymer Chemistry
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. digitellinc.com The furan ring, derivable from biomass, offers a renewable building block for a variety of polymers. wiley-vch.dersc.org this compound can serve as a key monomer or a precursor to monomers for the synthesis of functional polymers.
The α-bromo ketone functionality allows for a range of polymerization reactions. For instance, it can be a site for atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. The bromo group can be substituted by nucleophiles to introduce various functionalities, leading to the creation of functional monomers.
Moreover, the furan moiety can participate in polymerization reactions such as Diels-Alder cycloadditions, which can be used to create cross-linked or self-healing polymers. researchgate.net The combination of the reactive ketone and the furan ring in one molecule allows for the design of complex polymer architectures, including graft copolymers and block copolymers. Furan-functionalized polymers have been explored for applications in drug delivery, where they can self-assemble into nanoparticles. utoronto.ca
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Type |
| Atom Transfer Radical Polymerization (ATRP) | Initiator or monomer precursor | Well-defined functional polymers |
| Nucleophilic Substitution | Precursor for functional monomers | Polymers with diverse side chains |
| Diels-Alder Cycloaddition | Diene component (furan ring) | Cross-linked or self-healing polymers |
Building Blocks for Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional architectures. The structural features of this compound make it an attractive building block for the design of supramolecular assemblies.
The furan ring can participate in π-π stacking interactions, which are a key driving force in the self-assembly of aromatic molecules. The ketone group can act as a hydrogen bond acceptor, enabling the formation of ordered structures through hydrogen bonding networks. The bromine atom can also be involved in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular design.
By modifying the this compound molecule with other functional groups, it is possible to program its self-assembly into specific architectures, such as nanofibers, gels, or liquid crystals. For example, the synthesis of pyrene/phenanthrene-fused furan derivatives has been shown to lead to compounds that self-assemble into nanostructures with interesting photophysical properties. nih.gov The ability to tune the self-assembly behavior of furan-containing molecules opens up possibilities for the development of new materials for applications in electronics, sensing, and catalysis.
| Supramolecular Interaction | Relevant Functional Group | Potential Assembly |
| π-π Stacking | Furan ring | Ordered stacks, columnar structures |
| Hydrogen Bonding | Ketone (acceptor) | 1D, 2D, or 3D networks |
| Halogen Bonding | Bromine atom | Directed self-assembly |
Q & A
Basic: What are the recommended methods for synthesizing 2-Bromo-1-(5-methylfuran-2-yl)ethanone in a laboratory setting?
Answer:
A common approach involves bromination of the parent ketone. For example, a similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone, was synthesized by reacting 1-(4-methoxyphenyl)ethanone with bromine in chloroform, followed by washing with NaHCO₃ and sodium thiosulfate solutions . For 5-methylfuran derivatives, analogous bromination under controlled stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) in a non-polar solvent like CHCl₃ could be employed. Post-reaction purification via recrystallization (e.g., using diethyl ether) is recommended to isolate the product.
Basic: What safety precautions are necessary when handling this compound?
Answer:
Critical safety measures include:
- Respiratory protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of dust or vapors.
- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles .
- Spill management : Contain spills with inert absorbents, avoid water discharge, and use ventilated areas for cleanup .
- Storage : Store at -20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced: How can researchers optimize the bromination step to improve yield and purity?
Answer:
Key variables to optimize include:
- Solvent choice : Chloroform or DCM minimizes side reactions due to their low polarity.
- Temperature control : Slow addition of Br₂ at 0–5°C reduces exothermic side reactions.
- Stoichiometry : Slight excess of Br₂ (1.05–1.1 equiv.) ensures complete conversion .
- Workup : Sequential washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove residual Br₂) enhances purity. Monitoring via TLC or GC-MS is advised.
Advanced: What analytical techniques are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C=O and Br positions) .
- NMR spectroscopy : ¹H/¹³C NMR identifies furan ring protons (δ 6.2–7.5 ppm) and carbonyl groups (δ 190–210 ppm in ¹³C).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (231.04 g/mol) .
- Melting point analysis : Compare observed values (e.g., 128°C) with literature to assess purity .
Advanced: How does the bromine atom influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The bromine atom enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). This reactivity is critical in synthesizing heterocyclic derivatives. For instance, the bromine can be displaced via SN₂ mechanisms in polar aprotic solvents (e.g., DMSO), forming intermediates for pharmaceuticals or agrochemicals . Kinetic studies using UV-Vis or NMR can track substitution rates.
Basic: What are the key storage conditions to ensure stability?
Answer:
Store the compound in airtight, light-resistant containers under inert atmosphere (argon or nitrogen) at -20°C . Avoid moisture to prevent hydrolysis of the bromoketone group. Periodic purity checks via melting point or HPLC are recommended for long-term storage.
Advanced: How can researchers address discrepancies in reported melting points or spectral data?
Answer:
Discrepancies may arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., Et₂O vs. hexane) to isolate stable polymorphs.
- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Instrument calibration : Validate melting point apparatuses and NMR spectrometers with standard references . Cross-referencing with multiple techniques (e.g., DSC for thermal behavior) resolves ambiguities.
Advanced: What role does the furan ring play in the compound’s biological activity?
Answer:
The 5-methylfuran ring enables π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. The bromine atom facilitates covalent interactions with nucleophilic amino acids (e.g., cysteine thiols), making the compound a potential enzyme inhibitor. In antimicrobial studies, derivatives of this compound have shown activity against Gram-positive bacteria, likely due to membrane disruption . Structure-activity relationship (SAR) studies using modified furan analogs can further elucidate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
